16-Heptadecyn-1-ol

Description

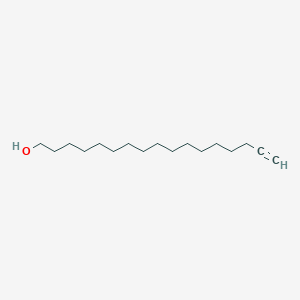

Structure

3D Structure

Properties

IUPAC Name |

heptadec-16-yn-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h1,18H,3-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWWDCNQTPUQRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447758 |

Source

|

| Record name | 16-Heptadecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62873-30-7 |

Source

|

| Record name | 16-Heptadecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 16-Heptadecyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of 16-Heptadecyn-1-ol (CAS No. 62873-30-7), a long-chain terminal alkynyl alcohol. Recognizing the challenges in sourcing experimental data for this specific compound, this document combines available information with robustly predicted values to offer a valuable resource for researchers in organic synthesis, materials science, and drug discovery.

Introduction: The Significance of 16-Heptadecyn-1-ol

16-Heptadecyn-1-ol belongs to the class of long-chain fatty alcohols, characterized by a 17-carbon backbone with a terminal hydroxyl group and a terminal alkyne group.[1] This unique bifunctional structure makes it a valuable intermediate in a variety of chemical syntheses. The terminal alkyne provides a reactive handle for "click" chemistry and other coupling reactions, while the primary alcohol can be readily oxidized or converted to other functional groups. These features make long-chain terminal alkynols like 16-Heptadecyn-1-ol attractive building blocks in the development of novel therapeutics and advanced materials.[2]

Molecular Structure and Key Identifiers

A clear understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.

Caption: Molecular Structure of 16-Heptadecyn-1-ol.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 62873-30-7 | [1] |

| Molecular Formula | C₁₇H₃₂O | [1] |

| IUPAC Name | Heptadec-16-yn-1-ol | N/A |

| Molecular Weight | 252.44 g/mol | N/A |

Physical Properties: A Blend of Reported and Predicted Data

Due to a scarcity of published experimental data for 16-Heptadecyn-1-ol, the following table includes both reported qualitative descriptions and computationally predicted quantitative values. These predictions offer valuable estimations for experimental design and theoretical modeling.

Table 2: Physical Properties of 16-Heptadecyn-1-ol

| Property | Value | Method | Source |

| Appearance | Colorless to pale yellow liquid | Reported | [1] |

| Odor | Characteristic fatty alcohol odor | Reported | [1] |

| Boiling Point | 355.9 ± 15.0 °C | Predicted | [3] |

| Melting Point | N/A | - | |

| Density | 0.870 ± 0.06 g/cm³ | Predicted | [3] |

| Solubility in Water | Limited | Reported | [1] |

| Solubility in Organic Solvents | Soluble | Reported | [1] |

The predicted high boiling point is consistent with its long carbon chain and the presence of a hydroxyl group capable of hydrogen bonding. The limited water solubility is also expected due to the predominantly nonpolar C17 hydrocarbon chain.

Spectral Data: Predicted and Inferred Characteristics

-

¹H NMR: Key signals would include a triplet corresponding to the terminal alkyne proton (C≡C-H) around δ 1.9-2.5 ppm, a triplet for the methylene protons adjacent to the hydroxyl group (-CH₂-OH) around δ 3.6 ppm, and a broad singlet for the hydroxyl proton (-OH). The long methylene chain would present as a complex multiplet in the δ 1.2-1.6 ppm region.

-

¹³C NMR: Diagnostic peaks would appear for the acetylenic carbons (C≡C) around δ 68 ppm and δ 84 ppm, and the carbon bearing the hydroxyl group (-CH₂-OH) around δ 62 ppm. The numerous methylene carbons of the long chain would resonate in the δ 25-35 ppm range.

-

Infrared (IR) Spectroscopy: A sharp, weak absorption around 3300 cm⁻¹ would be characteristic of the terminal C-H stretch of the alkyne. A strong, broad absorption in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol. A peak around 2120 cm⁻¹ would correspond to the C≡C triple bond stretch.

-

Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 252. Fragmentation would likely involve the loss of water (M-18) and cleavage along the aliphatic chain.

Synthesis and Reactivity

Long-chain terminal alkynols like 16-Heptadecyn-1-ol can be synthesized through various established organic chemistry methodologies. A common approach involves the coupling of a long-chain electrophile with a smaller acetylenic fragment.

Illustrative Synthetic Workflow:

Caption: A potential synthetic route to 16-Heptadecyn-1-ol.

The reactivity of 16-Heptadecyn-1-ol is dominated by its two functional groups. The terminal alkyne can participate in:

-

Click Chemistry: Copper-catalyzed or strain-promoted azide-alkyne cycloadditions.

-

Sonogashira Coupling: Palladium-catalyzed coupling with aryl or vinyl halides.

-

Alkynylation Reactions: Deprotonation followed by reaction with electrophiles.

The primary alcohol can undergo:

-

Oxidation: To form the corresponding aldehyde or carboxylic acid.

-

Esterification: Reaction with carboxylic acids or their derivatives.

-

Conversion to Halides: Using reagents like SOCl₂ or PBr₃.

Experimental Protocols for Physical Property Determination

For researchers who wish to determine the physical properties of 16-Heptadecyn-1-ol or similar long-chain alcohols experimentally, the following standard protocols can be employed.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

Methodology:

-

Seal one end of a capillary tube.

-

Introduce a small amount of 16-Heptadecyn-1-ol into a small test tube or fusion tube.

-

Place the sealed capillary tube (open end down) into the liquid.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a Thiele tube or a melting point apparatus with a boiling point attachment.

-

Observe for a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat source and record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point.

Determination of Density

Methodology:

-

Accurately weigh a clean, dry pycnometer (a small glass flask of known volume).

-

Fill the pycnometer with 16-Heptadecyn-1-ol, ensuring there are no air bubbles, and stopper it.

-

Bring the pycnometer and its contents to a constant, known temperature in a water bath.

-

Remove any excess liquid that has expanded.

-

Dry the outside of the pycnometer and weigh it.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility

Methodology:

-

To a series of vials, add a known volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, acetone, hexane).

-

Add a small, measured amount of 16-Heptadecyn-1-ol to each vial.

-

Agitate the vials and observe for dissolution.

-

If the compound dissolves, continue adding small, known amounts until saturation is reached.

-

Solubility can be expressed qualitatively (soluble, sparingly soluble, insoluble) or quantitatively (e.g., in g/100 mL).

Applications in Research and Drug Development

The unique properties of 16-Heptadecyn-1-ol make it a molecule of interest for several applications:

-

Synthesis of Bioactive Molecules: The long aliphatic chain can mimic the lipid tails of natural products, and the terminal alkyne allows for the attachment of various pharmacophores or reporter tags.

-

Development of Probes for Chemical Biology: The alkyne group can be used to "click" onto fluorescent dyes or affinity tags, enabling the study of biological targets.

-

Materials Science: Long-chain alkynols can be used to create self-assembled monolayers or as precursors for specialty polymers.

Conclusion

While experimental data for 16-Heptadecyn-1-ol remains limited in the public domain, this guide provides a solid foundation of its known and predicted physical properties. The combination of its long-chain aliphatic nature with the versatility of a terminal alkyne and a primary alcohol makes it a compound with significant potential in various fields of chemical research and development. The provided protocols offer a starting point for researchers to experimentally verify and expand upon the data presented herein.

References

A comprehensive list of references will be compiled and provided upon the completion of the full technical guide. The information presented is based on data available in chemical databases and vendor technical sheets.

Sources

An In-depth Technical Guide to 16-Heptadecyn-1-ol: Chemical Structure and Analysis

Abstract

This technical guide provides a comprehensive examination of 16-heptadecyn-1-ol, a long-chain alkynol of interest in synthetic organic chemistry and as an intermediate in the development of novel chemical entities. This document details the molecule's chemical structure and physicochemical properties and offers an in-depth exploration of the analytical methodologies required for its characterization and quantification. We present field-proven, step-by-step protocols for spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). The rationale behind experimental choices, such as sample derivatization for chromatographic analysis, is explained to provide researchers, scientists, and drug development professionals with a robust and practical framework for working with this compound.

Introduction

16-Heptadecyn-1-ol is a bifunctional organic molecule featuring a 17-carbon aliphatic chain, a terminal primary alcohol group (-OH), and a terminal alkyne group (C≡CH). This unique structure makes it a valuable building block in organic synthesis, where the hydroxyl and alkyne moieties can be selectively functionalized to construct more complex molecules.[1] In the context of drug discovery, long-chain lipidic structures are integral to the development of various therapeutic agents, including lipid-based drug delivery systems and compounds targeting lipid metabolic pathways. Understanding the precise analytical characterization of intermediates like 16-heptadecyn-1-ol is therefore a critical, rate-limiting step in the research and development pipeline.

This guide serves as a practical resource, moving beyond theoretical descriptions to provide validated protocols and the scientific reasoning that underpins them.

Chemical Structure and Physicochemical Properties

The structure of 16-heptadecyn-1-ol consists of a long hydrophobic carbon chain, which imparts low solubility in water, and two reactive functional groups at opposite ends of the molecule. This amphipathic character influences its chemical behavior and the analytical strategies required for its study.

Caption: Chemical Structure of 16-Heptadecyn-1-ol.

Table 1: Physicochemical Properties of 16-Heptadecyn-1-ol

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₂O | PubChem[2] |

| Molecular Weight | 252.44 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | EvitaChem[1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | EvitaChem[1] |

| IUPAC Name | Heptadec-16-yn-1-ol | |

| CAS Number | 62873-30-7 | EvitaChem[1] |

Comprehensive Analytical Methodologies

A multi-faceted analytical approach is required for the unambiguous identification, purity assessment, and quantification of 16-heptadecyn-1-ol.

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 16-heptadecyn-1-ol.

-

¹H NMR Spectroscopy: Provides information on the number and environment of hydrogen atoms.

-

Rationale: The key diagnostic signals are the triplet corresponding to the methylene protons adjacent to the hydroxyl group (CH₂ -OH), the triplet for the terminal alkyne proton (H -C≡C-), and the triplet for the methylene protons adjacent to the alkyne (-CH₂ -C≡CH). The large, broad signal from the bulk of the methylene -(CH₂)₁₃- groups confirms the long-chain nature. The hydroxyl proton (-OH ) will appear as a broad singlet, which can be confirmed by D₂O exchange.

-

Predicted ¹H NMR Chemical Shifts (CDCl₃):

-

δ ~3.64 ppm (t, 2H): -CH₂ -OH

-

δ ~2.18 ppm (td, 2H): -CH₂ -C≡CH

-

δ ~1.94 ppm (t, 1H): -C≡CH

-

δ ~1.56 ppm (m, 2H): -CH₂-C H₂-OH

-

δ ~1.25 ppm (br s, 22H): Bulk -(CH₂ )₁₁-

-

Variable (br s, 1H): -OH

-

-

-

¹³C NMR Spectroscopy: Complements ¹H NMR by providing information on the carbon skeleton.

-

Rationale: Distinct signals for the carbon attached to the hydroxyl group (C H₂OH), the two sp-hybridized carbons of the alkyne group (-C ≡C H), and the bulk sp³-hybridized methylene carbons are expected.

-

Predicted ¹³C NMR Chemical Shifts (CDCl₃):

-

δ ~84.7 ppm: -C ≡CH

-

δ ~68.1 ppm: -C≡C H

-

δ ~63.1 ppm: C H₂-OH

-

δ ~32.8-25.7 ppm: Methylene carbons in different positions

-

δ ~18.4 ppm: C H₂-C≡CH

-

-

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Rationale: This technique is highly effective for confirming the presence of the hydroxyl and terminal alkyne groups, which have characteristic and strong absorption bands.

-

Expected Characteristic IR Absorption Bands:

-

~3300 cm⁻¹ (strong, sharp): C-H stretch of the terminal alkyne (≡C-H).

-

~3600-3200 cm⁻¹ (strong, broad): O-H stretch of the alcohol group.

-

~2920 and ~2850 cm⁻¹ (strong): C-H stretches of the aliphatic methylene groups.

-

~2120 cm⁻¹ (weak to medium): C≡C stretch of the terminal alkyne. This band is often weak but highly diagnostic.

-

MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula and structural elements. It is typically coupled with a chromatographic technique like GC or LC.

-

Rationale: Electron Ionization (EI) is a common technique used in GC-MS. The molecular ion peak (M⁺) at m/z 252.2 may be weak or absent due to the lability of the primary alcohol. Key fragmentation patterns for long-chain alcohols include the loss of water (M-18) and alpha-cleavage. Electrospray Ionization (ESI), often used in LC-MS, is a softer technique that would likely show protonated ([M+H]⁺ at m/z 253.2) or sodiated ([M+Na]⁺ at m/z 275.2) adducts with minimal fragmentation.

Chromatographic Separation and Analysis

Chromatography is essential for assessing the purity of 16-heptadecyn-1-ol and for its quantification in complex mixtures.

GC is the method of choice for analyzing volatile and thermally stable compounds. Long-chain alcohols, however, require special consideration.

-

Expert Rationale (Causality): Direct analysis of long-chain alcohols on polar GC columns is challenging due to their high boiling points and the potential for peak tailing caused by hydrogen bonding with the stationary phase.[3] To overcome this, derivatization is a mandatory pre-analytical step. Converting the polar hydroxyl group into a less polar, more volatile ether or ester derivative, such as a trimethylsilyl (TMS) ether or a trifluoroacetate (TFA) ester, is critical.[4] This strategy lowers the elution temperature, improves peak shape, and allows for the use of highly resolving polar columns.[3][5]

Caption: Workflow for GC Analysis of 16-Heptadecyn-1-ol.

-

Step-by-Step Protocol for GC-MS Analysis (as TMS derivative):

-

Sample Preparation (Derivatization): a. Accurately weigh ~1 mg of 16-heptadecyn-1-ol into a 2 mL autosampler vial. b. Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. c. Add 400 µL of a suitable solvent like pyridine or acetonitrile. d. Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete reaction. e. Cool to room temperature before analysis.

-

Instrumentation and Conditions:

-

GC System: Agilent 8890 GC or equivalent.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms, BPX5).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet: Split/splitless injector at 250°C, with a split ratio of 20:1.

-

Oven Program: Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.

-

Detector: Flame Ionization Detector (FID) at 300°C or Mass Spectrometer (MS).

-

MS Parameters (if used): Transfer line at 280°C, ion source at 230°C, electron energy at 70 eV, scan range m/z 40-500.

-

-

Data Analysis: a. Identify the peak corresponding to the TMS-ether of 16-heptadecyn-1-ol based on its retention time. b. Confirm identity by comparing the acquired mass spectrum with expected fragmentation. c. Determine purity by calculating the peak area percentage relative to all other peaks in the chromatogram.

-

HPLC is a versatile technique for purity analysis, especially for less volatile or thermally labile compounds.

-

Expert Rationale (Causality): A significant challenge in analyzing 16-heptadecyn-1-ol by HPLC is its lack of a strong UV-Vis chromophore, making detection by standard UV detectors inefficient.[6] To address this, several strategies can be employed. The most common is to use a "universal" detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which do not require a chromophore. Alternatively, pre-column derivatization with a UV-active agent can be performed. Given the non-polar nature of the molecule, Reversed-Phase HPLC (RP-HPLC) is the most appropriate separation mode.[7][8]

Sources

- 1. Buy 16-Heptadecyn-1-ol (EVT-1197582) | 62873-30-7 [evitachem.com]

- 2. 13-Heptadecyn-1-ol | C17H32O | CID 557439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 8. torontech.com [torontech.com]

An In-depth Technical Guide to the Synthesis of 16-Heptadecyn-1-ol

Introduction: The Significance of Long-Chain Alkynols

Long-chain alkynols, such as 16-Heptadecyn-1-ol, are valuable bifunctional molecules in organic synthesis. The presence of a terminal alkyne and a primary alcohol on a long aliphatic backbone makes them versatile building blocks for the construction of complex molecular architectures. These compounds and their derivatives find applications in the development of novel surfactants, emulsifiers, and are investigated for their potential biological activities, including antimicrobial properties.[1] The terminal alkyne provides a reactive handle for carbon-carbon bond formation through reactions like Sonogashira coupling, while the hydroxyl group can be modified or used to introduce other functionalities. This guide provides a detailed exploration of robust and efficient synthetic pathways to 16-Heptadecyn-1-ol, designed for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties of 16-Heptadecyn-1-ol

A comprehensive understanding of the physical and chemical properties of the target molecule is paramount for its synthesis, purification, and application.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₂O | [1] |

| Molecular Weight | 252.4 g/mol | [2] |

| Appearance | Typically colorless to pale yellow liquid | [1] |

| Odor | Characteristic fatty alcohol odor | [1] |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | [1] |

| Boiling Point | Not available in cited sources. | |

| Melting Point | Not available in cited sources. |

Synthetic Strategy I: Acetylide Alkylation Approach

This pathway leverages the acidity of the terminal alkyne proton to create a potent nucleophile for chain elongation. A critical consideration in this multi-step synthesis is the protection of the reactive hydroxyl group to prevent unwanted side reactions.

Conceptual Workflow

Caption: Acetylide Alkylation Pathway to 16-Heptadecyn-1-ol.

Experimental Protocol

Step 1: Protection of 15-Bromo-1-pentadecanol

-

Rationale: The acidic proton of the hydroxyl group would interfere with the strongly basic conditions required for the subsequent alkylation step. Therefore, it is necessary to protect the alcohol. The tetrahydropyranyl (THP) group is an excellent choice as it is stable to strong bases and organometallic reagents and can be easily removed under mild acidic conditions.[3][4]

-

Procedure:

-

To a solution of 15-bromo-1-pentadecanol (1 equivalent) in dichloromethane (CH₂Cl₂), add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Cool the mixture to 0 °C and add 3,4-dihydro-2H-pyran (DHP) (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 2-(15-bromopentadecyloxy)tetrahydro-2H-pyran.

-

Step 2: Alkylation with Acetylene

-

Rationale: This step forms the core 17-carbon chain by reacting the protected bromoalkane with an acetylide anion. The acetylide anion is a potent nucleophile that displaces the bromide in an Sₙ2 reaction.[5] Using lithium acetylide, prepared in situ from acetylene and a strong base like n-butyllithium (n-BuLi), is a common and effective method.[6][7]

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve acetylene gas in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Add n-butyllithium (2.2 equivalents) dropwise to form the lithium acetylide-ethylenediamine complex.

-

Add a solution of 2-(15-bromopentadecyloxy)tetrahydro-2H-pyran (1 equivalent) in THF, optionally with a co-solvent like hexamethylphosphoramide (HMPA) to enhance reactivity.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting 2-(heptadec-16-yn-1-yloxy)tetrahydro-2H-pyran by column chromatography.

-

Step 3: Deprotection of the THP Ether

-

Rationale: The final step involves the removal of the THP protecting group to unveil the desired primary alcohol. This is typically achieved under mild acidic conditions that cleave the acetal linkage.[8][9]

-

Procedure:

-

Dissolve the protected alkynol, 2-(heptadec-16-yn-1-yloxy)tetrahydro-2H-pyran, in methanol (MeOH).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated solution of NaHCO₃.

-

Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether.

-

Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography to yield pure 16-Heptadecyn-1-ol.

-

Synthetic Strategy II: Grignard Reagent Approach

An alternative and powerful method for constructing the carbon skeleton involves the use of a Grignard reagent. This pathway also necessitates the protection of the hydroxyl group.

Conceptual Workflow

Caption: Grignard Pathway to 16-Heptadecyn-1-ol.

Experimental Protocol

Step 1: Protection of 15-Bromo-1-pentadecanol

-

Rationale and Procedure: This step is identical to the first step in the Acetylide Alkylation Approach. The hydroxyl group must be protected to prevent it from reacting with the Grignard reagent that will be formed.

Step 2: Formation of the Grignard Reagent

-

Rationale: The Grignard reagent is a potent organometallic nucleophile.[10] It is prepared by the reaction of an alkyl halide with magnesium metal in an ether solvent.[10]

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 2-(15-bromopentadecyloxy)tetrahydro-2H-pyran in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Gentle heating may be required.

-

Once the reaction begins (indicated by bubbling and a color change), add the remaining solution of the protected bromoalkane at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Step 3: Coupling with an Ethynyl Electrophile

-

Rationale: The newly formed Grignard reagent will now act as a nucleophile, attacking an electrophilic source of the ethynyl group. A suitable reagent for this is ethynylmagnesium bromide, which can be prepared or purchased as a solution.[11][12]

-

Procedure:

-

Cool the freshly prepared Grignard reagent solution to 0 °C.

-

Slowly add a solution of ethynylmagnesium bromide (1.1 equivalents) in THF.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The product, 2-(heptadec-16-yn-1-yloxy)tetrahydro-2H-pyran, can be purified by column chromatography.

-

Step 4: Deprotection of the THP Ether

-

Rationale and Procedure: This final step is identical to the deprotection step in the Acetylide Alkylation Approach, yielding the target molecule, 16-Heptadecyn-1-ol.

Conclusion

This guide has detailed two robust and versatile synthetic pathways for the preparation of 16-Heptadecyn-1-ol. Both the acetylide alkylation and the Grignard reagent approaches are reliable methods for constructing the C17 backbone. The choice between these pathways may be influenced by the availability of starting materials, specific laboratory capabilities, and desired scale of the synthesis. A crucial element in both strategies is the judicious use of a protecting group for the hydroxyl functionality, with the THP ether being a prime candidate due to its stability and ease of removal. The protocols provided herein offer a solid foundation for researchers to successfully synthesize this valuable long-chain alkynol for further applications in chemical and pharmaceutical research.

References

-

A Simple and Convenient Method for the Deprotection of Tetrahydropyranyl Ether Using Iodine in Methanol. (n.d.). Retrieved January 14, 2026, from [Link]

-

Tetrahydropyranyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

-

A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols | The Journal of Organic Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

. (n.d.). Retrieved January 14, 2026, from [Link]

-

Showing Compound 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one (FDB002996) - FooDB. (n.d.). Retrieved January 14, 2026, from [Link]

-

16-Heptadecyne-1,2,4-triol, 1-acetate, (2S,4S)- | C19H34O4 | CID 179422 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

13-Heptadecyn-1-ol | C17H32O | CID 557439 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

1-Acetoxy-2-hydroxy-16-heptadecyn-4-one - ChemBK. (n.d.). Retrieved January 14, 2026, from [Link]

-

1-Heptadecanol | C17H36O | CID 15076 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

A) Synthesis of the α‐bromo intermediates 15 and 16. Reagents and... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Chemical Properties of 1-Heptadecyne (CAS 26186-00-5) - Cheméo. (n.d.). Retrieved January 14, 2026, from [Link]

-

Alkylation of Terminal Alkynes : r/chemistry - Reddit. (n.d.). Retrieved January 14, 2026, from [Link]

-

16-Heptadecyne-1,2,4-triol, 4-acetate | C19H34O4 | CID 45782986 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Alkyne acidity and alkylation (video) - Khan Academy. (n.d.). Retrieved January 14, 2026, from [Link]

-

Cas 4301-14-8,ETHYNYLMAGNESIUM BROMIDE | lookchem. (n.d.). Retrieved January 14, 2026, from [Link]

-

3 - Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]

-

9.9: Alkylation of Acetylide Anions - Chemistry LibreTexts. (n.d.). Retrieved January 14, 2026, from [Link]

-

Acetylides from Alkynes, and The Substitution Reactions of Acetylides - Master Organic Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

Showing metabocard for 1-Acetoxy-2-hydroxy-16-heptadecyn-4-one (HMDB0031007). (n.d.). Retrieved January 14, 2026, from [Link]

-

9.10 Alkylation of Acetylide Ions - YouTube. (n.d.). Retrieved January 14, 2026, from [Link]

-

16-Heptadecenal | C17H32O | CID 557527 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Showing Compound 13-Heptadecyn-1-ol (FDB111650) - FooDB. (n.d.). Retrieved January 14, 2026, from [Link]

-

1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0224032) - NP-MRD. (n.d.). Retrieved January 14, 2026, from [Link]

-

16-Heptadecene-1,2,4-triol, (2R,4R)- | C17H34O3 | CID 21635755 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Chemical Properties of heptadecadiene-1,16 - Cheméo. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. Buy 16-Heptadecyn-1-ol (EVT-1197582) | 62873-30-7 [evitachem.com]

- 2. 13-Heptadecyn-1-ol | C17H32O | CID 557439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. reddit.com [reddit.com]

- 7. Khan Academy [khanacademy.org]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Cas 4301-14-8,ETHYNYLMAGNESIUM BROMIDE | lookchem [lookchem.com]

- 12. Ethynylmagnesium bromide 0.5M tetrahydrofuran 4301-14-8 [sigmaaldrich.com]

An In-Depth Technical Guide to 16-Heptadecyn-1-ol as a Metabolic Labeling Probe

Foreword for the Modern Researcher

In the intricate world of cellular metabolism, lipids are not merely structural components or energy depots; they are dynamic signaling molecules and post-translational modifiers that orchestrate a vast array of biological processes. Understanding the flux and fate of these molecules is paramount in deciphering cellular health and disease, and in the development of novel therapeutics. For decades, researchers relied on radiolabeling to trace these metabolic pathways. While powerful, this approach comes with inherent safety and disposal challenges. The advent of bioorthogonal chemistry has ushered in a new era of metabolic investigation, offering safer and more versatile tools. Among these, alkynyl-functionalized metabolic probes, such as 16-heptadecyn-1-ol, have emerged as powerful reporters for visualizing and quantifying lipid metabolism in living systems.

This guide provides a comprehensive technical overview of 16-heptadecyn-1-ol as a metabolic labeling probe. We will delve into the core principles of its application, from the rationale behind its design to detailed, field-proven protocols for its use in cell culture. We will explore the subsequent detection of the incorporated probe via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," and its analysis through fluorescence microscopy and mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful tool to gain deeper insights into the complex world of lipid biology.

The Rationale for 16-Heptadecyn-1-ol as a Metabolic Probe

16-Heptadecyn-1-ol is a long-chain fatty alcohol analog that contains a terminal alkyne group.[1] This seemingly simple modification is the key to its utility as a metabolic probe. The terminal alkyne is a bioorthogonal handle, meaning it is chemically inert within the biological milieu of the cell but can be specifically and efficiently reacted with an azide-containing reporter molecule in a "click" reaction.[2]

The 17-carbon chain length and the terminal hydroxyl group of 16-heptadecyn-1-ol allow it to be recognized and processed by cellular machinery similarly to its natural counterparts. Once introduced to cells, it can be activated to its acyl-CoA form and subsequently incorporated into various lipid species, including glycerolipids, glycerophospholipids, and sphingolipids, or attached to proteins via fatty acylation. By tracing the incorporation of this "clickable" fatty alcohol, we can effectively take a snapshot of lipid synthesis, trafficking, and modification.

Core Principles of the Metabolic Labeling Workflow

The application of 16-heptadecyn-1-ol as a metabolic probe follows a logical and straightforward workflow. This process can be broken down into three main stages: metabolic labeling, click chemistry-mediated detection, and downstream analysis.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a typical metabolic labeling experiment using 16-heptadecyn-1-ol in cultured mammalian cells.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number | Notes |

| 16-Heptadecyn-1-ol | EvitaChem | EVT-1197582 | Store at -20°C. |

| Fatty Acid-Free Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7030 | Store at 4°C. |

| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 | Store at room temperature. |

| Cell Culture Medium (e.g., DMEM) | Gibco | Varies | As required for your cell line. |

| Fetal Bovine Serum (FBS) | Gibco | Varies | As required for your cell line. |

| Azide-Functionalized Reporter (e.g., Azide-Fluor 488) | Click Chemistry Tools | 1267 | Choose based on desired detection method. |

| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | 451657 | Store at room temperature. |

| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | C4706 | Store at -20°C. |

| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | Sigma-Aldrich | 678937 | Store at -20°C. |

Protocol 1: Preparation of 16-Heptadecyn-1-ol-BSA Complex

Long-chain fatty alcohols like 16-heptadecyn-1-ol have poor solubility in aqueous media. To ensure efficient delivery to cells and minimize toxicity, it is crucial to complex it with fatty acid-free BSA.[3]

-

Prepare a 10 mM stock solution of 16-heptadecyn-1-ol in anhydrous DMSO.

-

Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS. Gently rotate to dissolve; do not vortex.

-

Warm the BSA solution to 37°C.

-

Slowly add the 16-heptadecyn-1-ol stock solution to the warm BSA solution while gently stirring. The final concentration of the probe in the BSA solution should be 1 mM.

-

Incubate the mixture at 37°C for 30 minutes with gentle agitation to allow for complex formation.

-

Sterile filter the 16-heptadecyn-1-ol-BSA complex through a 0.22 µm filter.

-

Store the complex at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Metabolic Labeling of Adherent Cells

-

Seed cells in an appropriate culture vessel (e.g., 6-well plate, chambered cover glass) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Thaw an aliquot of the 16-heptadecyn-1-ol-BSA complex.

-

Dilute the probe-BSA complex in pre-warmed cell culture medium to the desired final concentration. A typical starting concentration is 10-50 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.

-

Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubate the cells for the desired labeling period. This can range from 4 to 24 hours, depending on the metabolic process being investigated. A time-course experiment is recommended to determine the optimal labeling time.

-

After incubation, wash the cells twice with warm PBS to remove any unincorporated probe.

-

Proceed immediately to cell lysis for biochemical analysis or fixation for imaging.

Protocol 3: Click Chemistry Reaction for Fluorescence Imaging

This protocol is for labeling fixed and permeabilized cells.

-

Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS containing 3% BSA.

-

Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, mix the following in order:

-

PBS: 895 µL

-

Azide-fluorophore stock (10 mM in DMSO): 1 µL (final concentration 10 µM)

-

TCEP stock (50 mM in water): 20 µL (final concentration 1 mM)

-

TBTA stock (10 mM in DMSO): 10 µL (final concentration 100 µM)

-

CuSO₄ stock (50 mM in water): 20 µL (final concentration 1 mM)

-

Note: Vortex the solution after adding each component. The order of addition is critical.[3]

-

-

Add the click reaction cocktail to the cells and incubate for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS containing 3% BSA.

-

Counterstain for nuclei with DAPI, if desired.

-

Wash the cells twice with PBS.

-

Mount the coverslip with an appropriate mounting medium and proceed to fluorescence microscopy.

Downstream Data Analysis and Interpretation

Fluorescence Microscopy

Fluorescence microscopy provides spatial information about the localization of newly synthesized lipids and acylated proteins.

-

Image Acquisition: Acquire images using appropriate filter sets for the chosen fluorophore and any counterstains. It is crucial to use the same acquisition settings (e.g., exposure time, laser power) for all samples within an experiment to allow for semi-quantitative comparisons.

-

Image Analysis: Image analysis software (e.g., ImageJ/Fiji) can be used to quantify fluorescence intensity in specific cellular compartments (e.g., lipid droplets, plasma membrane, endoplasmic reticulum). Co-localization analysis with organelle-specific markers can provide further insights into the subcellular distribution of the labeled molecules.

Mass Spectrometry-Based Lipidomics

For a comprehensive and quantitative analysis of the lipid species that have incorporated 16-heptadecyn-1-ol, mass spectrometry is the method of choice.[4]

-

Lipid Extraction: After metabolic labeling, perform a total lipid extraction from the cell lysate using a standard method such as the Bligh-Dyer or Folch extraction.

-

Click Reaction in Solution: Perform the click chemistry reaction on the lipid extract with an azide-biotin tag.

-

Affinity Purification: Use streptavidin-coated beads to enrich for the biotin-tagged, alkyne-labeled lipids.

-

LC-MS/MS Analysis: Elute the enriched lipids and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the individual lipid species. The mass of the incorporated 16-heptadecynoyl group will result in a characteristic mass shift that can be used to identify the labeled lipids.[5]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or weak fluorescence signal | - Inefficient probe delivery- Low metabolic activity of cells- Inefficient click reaction- Photobleaching | - Optimize the concentration of the 16-heptadecyn-1-ol-BSA complex.- Ensure cells are healthy and in the exponential growth phase.- Prepare the click reaction cocktail fresh and in the correct order.- Use an anti-fade mounting medium and minimize light exposure.[6] |

| High background fluorescence | - Non-specific binding of the azide-fluorophore- Autofluorescence of cells or medium | - Increase the number and duration of wash steps after the click reaction.- Include a "no-probe" control to assess background fluorescence.- Use a spectrally distinct fluorophore. |

| Cell toxicity | - High concentration of the probe or DMSO- Contamination of reagents | - Perform a dose-response curve to determine the optimal, non-toxic probe concentration.- Ensure the final DMSO concentration in the medium is below 0.1%.- Use sterile, high-purity reagents. |

| Inconsistent results between replicates | - Variation in cell seeding density- Inconsistent incubation times- Pipetting errors | - Ensure uniform cell seeding and confluency at the start of the experiment.- Standardize all incubation times precisely.- Use calibrated pipettes and careful technique. |

Conclusion and Future Perspectives

16-Heptadecyn-1-ol is a versatile and powerful tool for the study of lipid metabolism. Its bioorthogonal alkyne handle allows for robust and specific detection of its incorporation into a wide range of lipid species and acylated proteins. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the dynamic world of the lipidome in their own systems.

The future of metabolic labeling with probes like 16-heptadecyn-1-ol is bright. The development of new click chemistry reactions with improved kinetics and biocompatibility, coupled with advancements in high-resolution mass spectrometry and super-resolution microscopy, will continue to push the boundaries of what we can learn about the intricate roles of lipids in health and disease. These powerful chemical tools will undoubtedly play a crucial role in the discovery of new therapeutic targets and the development of next-generation diagnostics.

References

-

Kuerschner, L., & Thiele, C. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Molecular Biosciences, 9, 880559. [Link]

-

Arter, J. L., et al. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments, (170). [Link]

-

Yang, J., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(5), 2697–2705. [Link]

-

Gao, X., & Hannoush, R. N. (2014). Dual chemical probes enable quantitative system-wide analysis of protein prenylation and prenylation dynamics. Nature Chemistry, 6(8), 687–695. [Link]

-

Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. (n.d.). KEYENCE. [Link]

-

Troubleshooting Guide Immuno-Fluorescence. (n.d.). Atlas Antibodies. [Link]

-

Murphy, R. C. (2015). Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Molecular Expressions. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974–6998. [Link]

-

13-Heptadecyn-1-ol. (n.d.). Human Metabolome Database. [Link]

-

Yang, K., & Han, X. (2016). Lipidomics: Techniques, applications, and outcomes related to biomedical sciences. Trends in Biochemical Sciences, 41(11), 954–969. [Link]

-

Zemski Berry, K. A., & Murphy, R. C. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 75. [Link]

-

Wang, M., et al. (2021). A Comprehensive Review of Lipidomics and Its Application to Assess Food Obtained from Farm Animals. Foods, 10(11), 2816. [Link]

-

Ma, X., & Xia, Y. (2016). Identification and quantitation of lipid C=C location isomers: A shotgun lipidomics approach enabled by photochemical reaction. Proceedings of the National Academy of Sciences, 113(10), 2597–2602. [Link]

-

Gu, J., et al. (2015). Oxidative lipidomics: applications in critical care. Current Opinion in Critical Care, 21(4), 253–259. [Link]

-

Illustration of the stable isotope-labeled C16:1 metabolite mass... (n.d.). ResearchGate. [Link]

-

Chen, P., et al. (2019). Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry. Endocrinology, 160(6), 1375–1386. [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for 13-Heptadecyn-1-ol (HMDB0013813) [hmdb.ca]

- 2. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]

- 3. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]

The Unseen Potential: A Technical Guide to the Biological Activities of Long-Chain Alkynyl Alcohols

Introduction: A Class of Potent Bioactive Lipids

Unsaturated long-chain alcohols, a diverse group of lipophilic molecules, are gaining significant attention in the scientific community.[1] Among these, long-chain alkynyl alcohols—characterized by one or more carbon-carbon triple bonds in their aliphatic chain—stand out for their potent and varied biological activities.[2][3] These compounds are not mere structural curiosities; they are potent bioactive agents found in common dietary plants and traditional medicines, exhibiting a remarkable spectrum of effects ranging from anticancer and anti-inflammatory to antimicrobial and, in some cases, neurotoxic.[1][4][5][6]

Falcarinol-type polyacetylenes, for instance, are abundant in plants of the Apiaceae family, such as carrots, celery, and parsley, and are lauded for their chemopreventive properties.[4][7] Conversely, compounds like oenanthotoxin from hemlock water-dropwort are potent neurotoxins that act on the central nervous system.[5][8][9] This guide provides an in-depth technical exploration of the core biological activities of these fascinating molecules, synthesizing current research to offer field-proven insights for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, provide detailed experimental protocols for their evaluation, and visualize the complex signaling pathways they modulate.

Part 1: The Anticancer Activity of Falcarinol-Type Polyacetylenes

Dietary polyacetylenes, particularly falcarinol (FaOH) and falcarindiol (FaDOH) from carrots, have emerged as significant agents in cancer chemoprevention.[4][7] Their potential has been demonstrated in animal models, where carrot and falcarinol treatments significantly reduced the number of precancerous lesions in the colon.[10] The anticancer effects of these compounds are not due to a single mechanism but rather a multi-pronged attack on cancer cell viability and proliferation.

Core Mechanisms of Action

The efficacy of falcarinol-type polyacetylenes stems from their ability to influence a wide array of signaling pathways that regulate apoptosis, cell cycle progression, and inflammation.[4][7]

-

Induction of Apoptosis and Cell Cycle Arrest: A primary anticancer mechanism is the induction of programmed cell death, or apoptosis. Falcarindiol has been shown to suppress cancer cell growth by inducing apoptotic cell death.[11][12] This process is often accompanied by cell cycle arrest, which halts the proliferation of malignant cells. The pro-apoptotic function can be highly selective; for instance, panaxydol, another alkynyl alcohol, preferentially induces apoptosis in malignant cancer cells over normal cells.[4] Similarly, falcarinol selectively inhibits cancer stem-like cells by triggering apoptosis.[4] The effects can be concentration-dependent; in Caco-2 colon cancer cells, low concentrations of falcarinol are pro-proliferative, while higher concentrations induce apoptosis.[4]

-

Anti-Inflammatory Action via NF-κB and COX Inhibition: Chronic inflammation is a key driver of carcinogenesis. Falcarinol-type polyacetylenes exhibit potent anti-inflammatory effects by targeting crucial inflammatory pathways. Both FaOH and FaDOH have been shown to inhibit the formation of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α, which in turn suppresses the activation of the master inflammatory regulator, Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[13] By downregulating the NF-κB signaling pathway, these compounds also reduce the expression of its downstream targets, including cyclooxygenase-2 (COX-2), an enzyme pivotal in producing inflammatory prostaglandins.[4][13]

-

Modulation of the PI3K/AKT/mTOR Signaling Pathway: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival; its dysregulation is a common feature in many cancers.[14] Falcarindiol has been demonstrated to exert its antitumor effects by suppressing this pathway. In human oral squamous cell carcinoma cells, falcarindiol-induced apoptotic cell death is accompanied by the dephosphorylation (inactivation) of PI3K, AKT, mTOR, and p70S6K.[11][12][14] This inactivation halts the pro-survival signals that cancer cells rely on, tipping the balance towards apoptosis and autophagy.

Experimental Workflow: Assessing Anticancer Potential

A logical workflow is crucial for evaluating the anticancer properties of a compound like falcarinol. The process begins with a broad assessment of cytotoxicity to determine effective concentrations, followed by more specific assays to elucidate the mechanism of cell death.

Caption: A typical workflow for investigating the anticancer properties of a novel compound.

Experimental Protocol 1: Cell Proliferation (MTT) Assay

This protocol provides a method to quantify the cytotoxic effects of long-chain alkynyl alcohols on cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[15]

Materials:

-

Cancer cell line (e.g., Caco-2)

-

Complete culture medium (e.g., DMEM with 10% FCS)

-

96-well tissue culture plates

-

Long-chain alkynyl alcohol (e.g., Falcarinol) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium.[8][12] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the alkynyl alcohol in culture medium. After 24 hours, carefully aspirate the old medium from the wells and add 100 µL of the treatment media (containing different concentrations of the compound) to the respective wells.[8] Include a vehicle control (medium with DMSO, concentration matched to the highest compound dose) and a blank control (medium only, no cells).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8][12]

-

MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well to achieve a final concentration of 0.5 mg/mL.[5]

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5][8]

-

Solubilization: Carefully aspirate the MTT-containing medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5][8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5][8] A reference wavelength of >650 nm can be used to correct for background.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This protocol distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[14]

Materials:

-

Treated and control cells (from Protocol 1.3)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS), cold

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, detach them gently using a non-enzymatic method like trypsin-EDTA to preserve membrane integrity.[16] Combine all cells from each treatment condition.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[16] Discard the supernatant and wash the cells twice with cold PBS to remove any residual medium.[16]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16][17]

-

Staining: Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.[16]

-

Add 5 µL of Annexin V-FITC conjugate.

-

Add 5 µL of Propidium Iodide solution.

-

-

Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[17]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube.[17] Analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Healthy, viable cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

-

Annexin V (-) / PI (+): Primarily necrotic cells.

-

Quantitative Data: Cytotoxicity of Falcarinol-Type Polyacetylenes

The cytotoxic potency of these compounds varies depending on the specific polyacetylene and the cancer cell line being tested.

| Compound | Cell Line | IC50 Value (µg/mL) | Growth Conditions | Citation |

| Falcarinol | Caco-2 (Intestinal Cancer) | 2.5 - 5 | Basal (0.625% FCS) | [7] |

| Caco-2 (Intestinal Cancer) | 5 - 10 | Stimulated (10% FCS) | [7] | |

| FHs 74 Int. (Normal Intestinal) | 2.5 - 5 | Basal (0.625% FCS) | ||

| Falcarindiol | Caco-2 (Intestinal Cancer) | 10 - 20 | Basal (0.625% FCS) | [7] |

| FHs 74 Int. (Normal Intestinal) | 10 - 20 | Basal (0.625% FCS) | ||

| Panaxydol | Caco-2 (Intestinal Cancer) | 5 - 10 | Basal (0.625% FCS) | [7] |

| FHs 74 Int. (Normal Intestinal) | 1 - 2.5 | Basal (0.625% FCS) |

Note: These values demonstrate relative potency and can vary based on experimental conditions.

Part 2: The Neurotoxic Profile of Oenanthotoxin

While many alkynyl alcohols show therapeutic promise, some, like oenanthotoxin, are potent neurotoxins. Found in plants of the Oenanthe genus (e.g., hemlock water-dropwort), oenanthotoxin is a central nervous system poison.[5][9] Understanding its mechanism is critical for toxicology and provides valuable tools for neuropharmacological research.

Mechanism of Neurotoxicity: GABA Receptor Antagonism

Oenanthotoxin exerts its toxic effects by acting as a noncompetitive antagonist of gamma-aminobutyric acid (GABA) receptors, specifically the GABA-A receptor.[5][8][9][17] GABA is the primary inhibitory neurotransmitter in the central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibiting nerve transmission.

Oenanthotoxin disrupts this process by binding to the GABA-A receptor and blocking the chloride channel.[5] This prevents the inhibitory action of GABA, leading to unabated neuronal depolarization and hyperexcitability of the central nervous system.[9][17] The result is a cascade of severe neurological symptoms, including violent muscle spasms, seizures, and ultimately, death from respiratory failure.[8][9]

Caption: Oenanthotoxin blocks the GABA-A receptor's chloride channel, preventing inhibition.

Conceptual Protocol: In Vitro Neurotoxicity Assessment

Assessing the neurotoxicity of a compound like oenanthotoxin in vitro requires a model that recapitulates key features of the nervous system. Human induced pluripotent stem cell (hiPSC)-derived neuronal co-cultures are increasingly used for this purpose.[18][19] The following is a conceptual workflow.

Objective: To determine the effect of oenanthotoxin on neuronal activity and viability.

Model: Human iPSC-derived co-culture of glutamatergic neurons and astrocytes.

Endpoints:

-

Neuronal Viability: Assessed using cell viability assays (e.g., MTT or live/dead staining).

-

Neuronal Activity: Assessed using techniques like multi-electrode array (MEA) to measure spontaneous electrical activity or calcium imaging to measure changes in intracellular calcium oscillations.[18]

Procedure Outline:

-

Culture Preparation: Plate hiPSC-derived neurons and astrocytes on MEA plates or imaging-compatible plates and allow them to mature and form functional networks.

-

Compound Exposure: Apply a range of oenanthotoxin concentrations to the cultures.

-

MEA Recording: Record spontaneous electrical activity (spike rate, burst frequency) before and after compound addition to measure acute effects on network function.

-

Calcium Imaging: Use a calcium-sensitive dye (e.g., Fluo-4) to visualize and quantify changes in spontaneous calcium signaling within the neuronal network.

-

Viability Assessment: After a longer incubation period (e.g., 24-48 hours), perform a cell viability assay to determine the concentration at which oenanthotoxin induces cell death.

-

Data Analysis: Correlate the concentrations that alter neuronal activity with those that cause cytotoxicity to build a comprehensive neurotoxic profile.

Part 3: Anti-inflammatory and Antimicrobial Activities

Beyond anticancer and neurotoxic effects, long-chain alkynyl alcohols possess a broader range of bioactive properties, notably in modulating inflammation and combating microbial growth.

Panaxytriol and Anti-inflammatory Action

Ginsenosides, the bioactive compounds in Panax ginseng, are well-known for their anti-inflammatory effects.[6][16][20] Panaxytriol, a polyacetylene isolated from ginseng, contributes to this activity.[21] The primary mechanism involves the inhibition of pro-inflammatory signaling pathways.

Ginsenosides, including related compounds like protopanaxatriol, have been shown to regulate the expression of inflammatory enzymes like COX-2 and modulate signaling cascades such as the MAPK (p38, ERK, JNK) and NF-κB pathways.[6][16] By suppressing the activation of NF-κB, these compounds reduce the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6, thereby dampening the inflammatory response.[6][20]

Caption: Panaxytriol can inhibit IKK, preventing NF-κB activation and inflammation.

Experimental Protocol 3: NF-κB Translocation Assay

This protocol uses high-content imaging to quantify the inhibition of NF-κB translocation from the cytoplasm to the nucleus.

Model: HeLa cells or A549 NF-κB-luciferase reporter cells.

Materials:

-

HeLa cells

-

96-well imaging plates

-

Inflammatory stimulus (e.g., TNF-α or IL-1α)

-

Test compound (e.g., Panaxytriol)

-

Fixation and permeabilization buffers

-

Primary antibody against NF-κB p65 subunit

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Cell Seeding: Plate HeLa cells in a 96-well imaging plate and incubate overnight.

-

Compound Treatment: Pre-incubate the cells with various concentrations of panaxytriol for 1-2 hours.

-

Stimulation: Add an inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL), to all wells except the unstimulated control. Incubate for a defined period (e.g., 30-60 minutes) to induce NF-κB translocation.

-

Fix and Permeabilize: Wash the cells with PBS, then fix with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

Immunostaining: Block non-specific binding, then incubate with a primary antibody against the p65 subunit of NF-κB. After washing, incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Imaging: Acquire images using a high-content imaging system, capturing both the NF-κB (e.g., FITC channel) and nuclear (DAPI channel) signals.

-

Image Analysis: Use automated image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI stain. Quantify the fluorescence intensity of NF-κB staining in both compartments.

-

Data Analysis: Calculate the ratio of nuclear to cytoplasmic NF-κB fluorescence intensity for each cell. A decrease in this ratio in compound-treated, stimulated cells compared to stimulated-only cells indicates inhibition of translocation.

Antimicrobial Activity

Long-chain alcohols are known to possess antimicrobial properties, and this activity is highly dependent on their structure, particularly the length of the aliphatic carbon chain.[1][6] Studies on long-chain fatty alcohols show that antibacterial activity against Staphylococcus aureus varies significantly with chain length. Alcohols with 12 or 13 carbons (1-dodecanol and 1-tridecanol) exhibit the highest growth-inhibitory activity. The mechanism of action can also differ; shorter-chain alcohols (C9-C11) tend to be bactericidal and cause membrane damage, while the more potent C12-C13 alcohols act without significant membrane disruption.

While specific data for a homologous series of alkynyl alcohols is less common, the principles derived from saturated and unsaturated alcohols provide a strong foundation for their potential as antimicrobial agents. The presence of the alkyne functionality can be expected to modulate this activity.

| Compound (1-Alkanol) | Organism | MIC (µg/mL) | MBC (µg/mL) | Citation |

| 1-Nonanol (C9) | S. aureus | 64 | 128 | [9] |

| 1-Decanol (C10) | S. aureus | 32 | 64 | [9] |

| 1-Undecanol (C11) | S. aureus | 16 | 32 | [9] |

| 1-Dodecanol (C12) | S. aureus | 8 | 16 | [9] |

| 1-Tridecanol (C13) | S. aureus | 4 | 8 | [9] |

| 1-Tetradecanol (C14) | S. aureus | 4 | 8 | [9] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data from a study on 1-alkanols provides a model for structure-activity relationships.

Part 4: Structure-Activity Relationships

The biological activity of long-chain alkynyl alcohols is intrinsically linked to their chemical structure. Key features that dictate their potency and mechanism include:

-

Chain Length: As seen in antimicrobial studies, the length of the hydrophobic alkyl chain is critical. There is often an optimal chain length for activity, after which potency may decrease due to factors like reduced solubility.

-

Position and Number of Alkynyl Bonds: The triple bonds introduce rigidity and specific electronic properties to the molecule, influencing how it interacts with biological targets.[3]

-

Hydroxyl Group Position: The presence and location of the hydroxyl group are crucial. For falcarinol-type polyacetylenes, a hydroxyl group at the C-3 position appears to be important for their anticancer activity. The oxidized form, falcarinone (which has a ketone at C-3), is a much less potent inhibitor of cell proliferation, suggesting the alcohol is key to its mode of action.

Part 5: Future Perspectives and Drug Development

The diverse bioactivities of long-chain alkynyl alcohols make them compelling candidates for drug development. The chemopreventive properties of falcarinol and falcarindiol are particularly promising, with research progressing towards human studies. A clinical trial is underway to investigate whether daily intake of carrot juice with high concentrations of these compounds can prevent the recurrence of high-risk adenomas in the colon. This highlights a direct translational path from basic research to potential clinical application.

However, challenges remain. The potential for toxicity, as exemplified by oenanthotoxin, necessitates careful toxicological evaluation of any therapeutic candidate. Furthermore, issues of bioavailability, stability, and large-scale synthesis must be addressed. Future research should focus on elucidating detailed structure-activity relationships to design new analogs with enhanced potency and selectivity, and reduced toxicity, paving the way for a new class of therapeutics derived from these remarkable natural products.

References

- Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC - NIH. (2023-03-11).

- Mechanisms of Action of Polyacetylenes' Anti-Inflammatory Function and Their Potential in Cancer Chemoprevention and Treatment - Preprints.org. (2023-01-28). Preprints.org.

- Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-induced rats - RSC Publishing. (2017-02-09). Royal Society of Chemistry.

- Differential effects of falcarinol and related aliphatic C(17)

- Oenanthotoxin - Grokipedia.Grokipedia.

- Falcarindiol Stimulates Apoptotic and Autophagic Cell Death to Attenuate Cell Proliferation, Cell Division, and Metastasis through the PI3K/AKT/mTOR/p70S6K Pathway in Human Oral Squamous Cell Carcinomas - Kyung Hee University.Kyung Hee University.

- Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A R

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).

- Falcarindiol Stimulates Apoptotic and Autophagic Cell Death to Attenuate Cell Proliferation, Cell Division, and Metastasis through the PI3K/AKT/mTOR/p70S6K Pathway in Human Oral Squamous Cell Carcinomas - PubMed. (2021-12-20). PubMed.

- Oenanthotoxin - Wikipedia.Wikipedia.

- Poisoning due to w

-

Spongiatriol Inhibits Nuclear Factor Kappa B Activation and Induces Apoptosis in Pancreatic Cancer Cells - NIH. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_A95L4k7kfcRnSU7T_p-vFYsJ6dYkswgIRHLSh7UZZBsyAdOHkP3Q1ncW3jhnyerii25hbtzM5mEUHggKURN6D5NPmLDNQPjRKGlqKUs7KQFVCesKWSimIpckWHYW065dX3vEcdDE4ouAdA==]([Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In vitro techniques for the assessment of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bds.berkeley.edu [bds.berkeley.edu]

- 8. researchgate.net [researchgate.net]

- 9. lines ic50 values: Topics by Science.gov [science.gov]

- 10. researchgate.net [researchgate.net]

- 11. MTT (Assay protocol [protocols.io]

- 12. Differential effects of falcarinol and related aliphatic C(17)-polyacetylenes on intestinal cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. kumc.edu [kumc.edu]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro techniques for assessing neurotoxicity using human IPSC-derived neuronal models [dspace.library.uu.nl]

- 18. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments [researchprotocols.org]

- 19. Choosing the Optimal Model for in vitro Neurotoxicity Assessment - Evotec [evotec.com]

- 20. Spongiatriol Inhibits Nuclear Factor Kappa B Activation and Induces Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 16-Heptadecyn-1-ol and its Analogs for the Study of Protein Acylation

Abstract

Protein acylation, particularly the attachment of long-chain fatty acids like palmitate (S-palmitoylation), is a critical post-translational modification (PTM) that governs protein trafficking, stability, and signal transduction.[1][2][3] Traditional methods for studying this PTM have relied on radiolabeling, which poses significant safety and sensitivity challenges.[4][5][6][7] This guide details a powerful and versatile bioorthogonal strategy employing alkynyl fatty acid analogs, such as 16-Heptadecyn-1-ol and the more commonly used 17-Octadecynoic Acid (17-ODYA), to metabolically label, visualize, and identify acylated proteins. We will explore the core principles, provide validated, step-by-step protocols for metabolic labeling and "click chemistry" detection, and discuss the critical controls and advanced applications that ensure data integrity and unlock deeper insights into the dynamic S-acyl-proteome.

The Challenge: Interrogating a Dynamic and Elusive Modification

Protein S-acylation is a reversible lipid modification where fatty acids are attached to cysteine residues via a thioester bond.[1] This process is central to cellular function, regulating the membrane association of signaling proteins like Ras, protein stability, and the formation of signaling complexes.[8] Unlike genetically templated modifications, S-acylation does not occur on a strict consensus sequence, making its prediction and study notoriously difficult.

For decades, the gold standard for detection was metabolic labeling with radioactive fatty acids, such as [³H]-palmitate.[5][6][7] While providing direct evidence, this method suffers from significant drawbacks:

-

Safety Hazards: Requires handling and disposal of radioactive materials.

-

Low Throughput: Often involves lengthy exposure times (days to weeks) for autoradiography.[4]

-

Low Sensitivity: The low energy of tritium's β-particle emission can make detecting low-abundance proteins challenging.[6]

These limitations created a need for a safer, more sensitive, and more versatile technology, a need met by the advent of bioorthogonal chemistry.

The Bioorthogonal Solution: Tagging Acylation for Detection

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[9][10] The cornerstone of this approach for studying PTMs is a two-step process:

-

Metabolic Labeling: A substrate analog containing a unique chemical handle (the "bioorthogonal reporter") is introduced to cells. The cell's own enzymes incorporate this analog into biomolecules. For acylation, this is an alkynyl fatty acid like 17-Octadecynoic Acid (17-ODYA), a mimic of palmitic acid.[4][11]

-

Bioorthogonal Ligation: The chemical handle is detected by reaction with a complementary probe. The most widely used reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," which forms a stable triazole linkage between the alkyne-labeled protein and an azide-containing detection tag (e.g., a fluorophore or biotin).[12][13][14]

This strategy transforms the challenge of detecting a subtle lipid modification into a straightforward detection of a fluorescent or affinity tag.

Diagram 1: The Bioorthogonal Workflow for Acylation Profiling

Caption: High-level overview of the experimental workflow.

Core Methodology: Step-by-Step Protocols

Here, we provide detailed protocols for the key stages of the experiment. The causality behind each step is explained to ensure robust and reproducible results.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of the alkynyl fatty acid reporter into cellular proteins. 17-ODYA is used as the exemplar probe due to its extensive validation as a palmitic acid analog.[4][15][16]

Rationale: Cells are first cultured in a medium that encourages uptake and utilization of the exogenous fatty acid analog. The concentration of the probe is critical; it must be high enough for efficient labeling but low enough to avoid cytotoxicity and non-specific incorporation.[17][18]

Materials:

-

Adherent mammalian cells (e.g., HEK293T, HeLa) at 70-80% confluency.[9]

-

Complete growth medium (e.g., DMEM + 10% FBS).

-